molecular formula C20H23ClN2O B5673854 1-[(4-CHLOROPHENYL)METHYL]-3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA

1-[(4-CHLOROPHENYL)METHYL]-3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA

Cat. No.: B5673854
M. Wt: 342.9 g/mol
InChI Key: QSEFMQSOVAJPFV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLOROPHENYL)METHYL]-3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a chlorophenyl group and a prop-1-en-2-yl phenyl group attached to a urea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-CHLOROPHENYL)METHYL]-3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA typically involves the reaction of 4-chlorobenzylamine with 3-(prop-1-en-2-yl)benzylamine in the presence of a suitable coupling agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and at a controlled temperature to ensure the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to optimize the reaction conditions and increase the yield. The process may also include purification steps such as recrystallization or chromatography to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

1-[(4-CHLOROPHENYL)METHYL]-3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide (NaOH).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

1-[(4-CHLOROPHENYL)METHYL]-3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    1-[(4-CHLOROPHENYL)METHYL]-3-{2-[3-(PROP-1-EN-2-YL)PHENYL]PROPAN-2-YL}UREA: shares structural similarities with other urea derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties. These properties make it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[2-(3-prop-1-en-2-ylphenyl)propan-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23ClN2O/c1-14(2)16-6-5-7-17(12-16)20(3,4)23-19(24)22-13-15-8-10-18(21)11-9-15/h5-12H,1,13H2,2-4H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEFMQSOVAJPFV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C1=CC(=CC=C1)C(C)(C)NC(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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